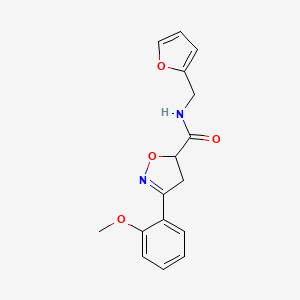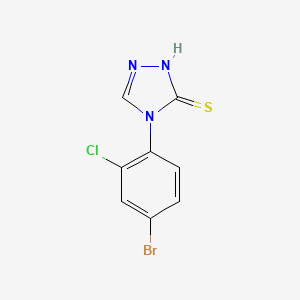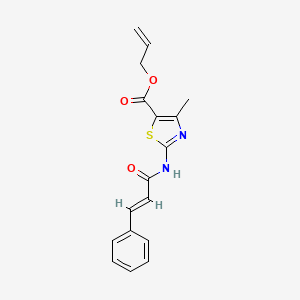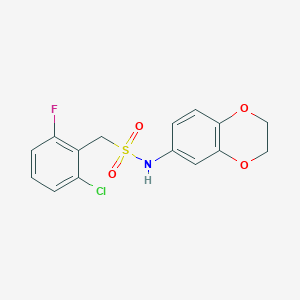
N-(2-furylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds with structures similar to N-(2-furylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, involves cycloaddition reactions, isomerization, and reductive cyclization methods. For instance, cyclocondensation reactions have been employed to synthesize isoxazole derivatives by reacting aldehydes with hydroxylamine hydrochloride in the presence of sodium acetate, illustrating a common synthetic approach for isoxazole compounds (Dhaduk & Joshi, 2022).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized using various spectroscopic methods such as NMR, IR, and X-ray crystallography. Studies like those by Kumara et al. (2018) on pyrazole derivatives offer insights into the molecular geometry, electronic structures, and intermolecular interactions which are crucial for understanding the structural aspects of similar isoxazole compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. The chemical behavior of these compounds is significantly influenced by their functional groups, which determine their reactivity and interaction with other molecules. For example, the synthesis and chemical behavior of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides highlight the chemoselective nucleophilic chemistry of isoxazoles (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as melting points, solubility, and thermal stability, are determined by their molecular structure. For example, the study on novel pyrazole derivatives by Kumara et al. (2018) discusses the thermal stability and confirms the solid-state structure through X-ray diffraction, providing valuable data that could be analogous to the physical properties of N-(2-furylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are essential for understanding the behavior of isoxazole derivatives in various environments. Isoxazoles exhibit a range of biological activities, which are influenced by their chemical structure. The synthesis and evaluation of antimicrobial activity of isoxazole derivatives by Dhaduk and Joshi (2022) exemplify the potential biological relevance of these compounds, offering insights into their chemical properties (Dhaduk & Joshi, 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
Isoxazole derivatives, including those related to N-(2-furylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, have been synthesized through cyclocondensation reactions, showcasing their relevance in the development of new chemical entities. These compounds are characterized using various spectroscopic techniques, indicating the broad applicability of isoxazole compounds in synthetic organic chemistry for creating structurally diverse molecules with potential biological activities (Dhaduk & Joshi, 2022).
Antimicrobial Activity
Research on isoxazole derivatives demonstrates their significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity. This suggests potential applications of compounds like N-(2-furylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Catalyst Development
Isoxazole compounds have also been used as ligands for developing bimetallic boron-containing heterogeneous catalysts, demonstrating high activity in Suzuki reactions in aqueous media. This signifies the role of such compounds in facilitating environmentally friendly synthesis of heterobiaryls, including those containing furyl and thienyl rings, which are crucial for pharmaceutical and material science applications (Bumagin et al., 2019).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-14-7-3-2-6-12(14)13-9-15(22-18-13)16(19)17-10-11-5-4-8-21-11/h2-8,15H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHRYBWPNWOZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)


![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)
![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)
![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)


![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)
![1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)